molecular formula C14H20O3 B14510231 Ethyl 6-(4-hydroxyphenyl)hexanoate CAS No. 62889-60-5

Ethyl 6-(4-hydroxyphenyl)hexanoate

Cat. No.: B14510231
CAS No.: 62889-60-5
M. Wt: 236.31 g/mol
InChI Key: NJAFVYVDZQYPMU-UHFFFAOYSA-N
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Description

Ethyl 6-(4-hydroxyphenyl)hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular ester features a phenolic hydroxyl group, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(4-hydroxyphenyl)hexanoate can be synthesized through the esterification of 6-(4-hydroxyphenyl)hexanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of esters like this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-hydroxyphenyl)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(4-hydroxyphenyl)hexanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of Ethyl 6-(4-hydroxyphenyl)hexanoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Ethyl 6-(4-hydroxyphenyl)hexanoate can be compared with other similar esters:

Conclusion

This compound is a versatile ester with various applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

62889-60-5

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 6-(4-hydroxyphenyl)hexanoate

InChI

InChI=1S/C14H20O3/c1-2-17-14(16)7-5-3-4-6-12-8-10-13(15)11-9-12/h8-11,15H,2-7H2,1H3

InChI Key

NJAFVYVDZQYPMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC1=CC=C(C=C1)O

Origin of Product

United States

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